4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Description
This compound belongs to the tetrahydropyrazolo[1,5-a]pyrazine family, characterized by a bicyclic scaffold combining pyrazole and pyrazine rings. The key structural features include:
- Carboxylic acid moiety: Provides polarity and enables salt formation or derivatization.
For instance, methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (C₈H₉N₃O₃, MW 195.18) shares the core scaffold but lacks the thiophene group .
Properties
IUPAC Name |
4-oxo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-11-10-6-9(12(17)18)13-15(10)4-3-14(11)7-8-2-1-5-19-8/h1-2,5-6H,3-4,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQUVYWBZKLPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)O)C(=O)N1CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring followed by the formation of the pyrazolopyrazine core. Common synthetic routes may include:
Condensation Reactions: : Thiophene derivatives can be condensed with appropriate reagents to form intermediates.
Cyclization Reactions: : Cyclization steps are crucial to form the pyrazolopyrazine core.
Oxidation and Reduction Reactions: : These reactions help in introducing and modifying functional groups.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles and electrophiles are used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or additional heterocyclic structures.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Thiophene vs. Fluorobenzyl : The thiophene group offers sulfur-mediated interactions (e.g., with metalloenzymes), while fluorobenzyl enhances electronic effects and bioavailability .
- Ethyl/Phenyl Substituents : These groups increase molecular weight and hydrophobicity but may reduce solubility, as seen in discontinued analogues .
Biological Activity
4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS: 924645-68-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₃O₃S |
| Molecular Weight | 253.29 g/mol |
| CAS Number | 924645-68-1 |
This compound features a tetrahydropyrazolo structure which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid have shown promising results against various pathogens. For instance:
- Study Findings : A series of pyrazole carboxamide derivatives were synthesized and tested for antifungal activity against several phytopathogenic fungi. The results revealed notable antifungal activity with some compounds exhibiting an EC50 value as low as 0.37 µg/mL against Rhizoctonia solani .
Antitumor Activity
Pyrazole derivatives have been extensively researched for their antitumor properties. The compound under discussion has shown potential in inhibiting tumor growth through various mechanisms:
- Mechanism of Action : Pyrazole derivatives are known to inhibit key signaling pathways involved in cancer progression, including the BRAF(V600E) and EGFR pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds have also been documented. Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways:
- Research Insights : In vitro studies have demonstrated that certain pyrazole derivatives can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that specific derivatives exhibited synergistic effects when combined with doxorubicin, leading to enhanced cytotoxicity compared to doxorubicin alone .
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial activity of pyrazole derivatives, a compound structurally related to 4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid was tested against Plasmodium falciparum. The compound showed significant inhibition of parasite growth in vitro, indicating its potential as an antimalarial agent .
Q & A
Q. What are the key challenges in synthesizing this compound with high regioselectivity?
The synthesis involves regioselective functionalization of the pyrazolo[1,5-a]pyrazine core. A common approach includes:
- Step 1: Condensation of thiophen-2-ylmethylamine with a preformed pyrazolo[1,5-a]pyrazine intermediate under catalytic conditions (e.g., Pd or Cu catalysts) to ensure proper ring fusion .
- Step 2: Carboxylic acid group introduction via hydrolysis of ester precursors (e.g., methyl esters) under acidic or basic conditions . Key challenges include avoiding side reactions at the thiophene sulfur and ensuring the correct stereochemistry of the tetrahydropyrazine ring. TLC and HPLC are critical for monitoring reaction progress .
Q. How is the compound’s structure validated in academic research?
Structural confirmation typically employs:
- NMR spectroscopy: and NMR to resolve the fused pyrazolo-pyrazine system and thiophene substituents. For example, the thiophene protons appear as distinct multiplets in δ 6.5–7.5 ppm .
- Mass spectrometry: High-resolution MS (HRMS) to verify the molecular formula (e.g., expected [M+H] for CHNOS is 278.0598) .
- X-ray crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How do solvent and catalyst choices influence reaction selectivity in derivative synthesis?
Studies on analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines) show:
- Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the thiophene-methyl position but may promote ring-opening side reactions. Non-polar solvents (toluene) favor cyclization .
- Catalyst optimization: Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling yields for thiophene functionalization, while Lewis acids (e.g., ZnCl) stabilize intermediates during ring closure . Example
| Catalyst | Solvent | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Pd(PPh) | DMF | 78 | 12 (ring-opened) |
| ZnCl | Toluene | 65 | 5 (unreacted amine) |
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
Discrepancies in bioactivity (e.g., IC values) often stem from:
- Purity variations: Impurities (e.g., residual solvents or unreacted thiophene derivatives) can skew assays. Use HPLC with <95% purity thresholds for reliable results .
- Assay conditions: pH-dependent solubility of the carboxylic acid group may affect bioavailability. Buffered solutions (pH 7.4) are recommended for in vitro testing .
- Structural analogs: Substitution at the 5-position (e.g., methyl vs. thiophen-2-ylmethyl) drastically alters target binding. Computational docking studies (e.g., AutoDock Vina) help rationalize SAR trends .
Q. How can researchers optimize the compound’s stability under physiological conditions?
Stability studies on related pyrazolo-pyrazines reveal:
- pH sensitivity: The carboxylic acid group undergoes rapid decarboxylation at pH < 3.0. Use prodrug strategies (e.g., ethyl esters) for oral administration .
- Oxidative degradation: Thiophene sulfur is prone to oxidation. Add antioxidants (e.g., ascorbic acid) to formulations or replace sulfur with bioisosteres (e.g., furan) . Accelerated stability data (40°C/75% RH):
| Formulation | Degradation (%) at 4 weeks |
|---|---|
| Free acid | 28 |
| Ethyl ester prodrug | 9 |
Methodological Guidance
Q. What computational tools are recommended for predicting SAR?
- Molecular docking: Use Schrödinger Suite or MOE to model interactions with targets (e.g., kinase enzymes). The thiophene moiety often occupies hydrophobic pockets .
- DFT calculations: Gaussian 16 optimizes geometry for transition states in synthesis pathways, aiding regioselectivity predictions .
Q. How to address low yields in multi-step syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
